molecular formula C11H16N2O2 B13997175 N-[4-(dimethylamino)-2-methoxyphenyl]acetamide CAS No. 7475-00-5

N-[4-(dimethylamino)-2-methoxyphenyl]acetamide

Cat. No.: B13997175
CAS No.: 7475-00-5
M. Wt: 208.26 g/mol
InChI Key: RYIIMWIASHMKKU-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-methoxyphenyl]acetamide is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-methoxyphenyl]acetamide typically involves the reaction of 4-(dimethylamino)aniline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. The reaction can be represented as follows:

[ \text{4-(dimethylamino)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(dimethylamino)-2-methoxyphenyl]acetic acid, while reduction may produce N-[4-(dimethylamino)-2-methoxyphenyl]ethanol.

Scientific Research Applications

N-[4-(dimethylamino)-2-methoxyphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(dimethylamino)-2-methoxyphenyl]acetamide can be compared with other similar compounds such as:

    N-(4-dimethylaminophenyl)acetamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    N-(4-methoxyphenyl)acetamide: Lacks the dimethylamino group, affecting its biological activity and applications.

    N-(4-dimethylamino-2-methoxyphenyl)ethanol: Contains an ethanol group instead of an acetamide group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

7475-00-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[4-(dimethylamino)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C11H16N2O2/c1-8(14)12-10-6-5-9(13(2)3)7-11(10)15-4/h5-7H,1-4H3,(H,12,14)

InChI Key

RYIIMWIASHMKKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N(C)C)OC

Origin of Product

United States

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